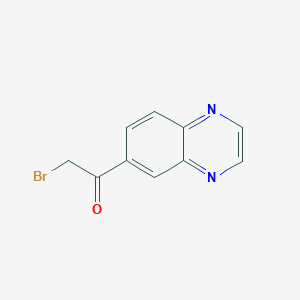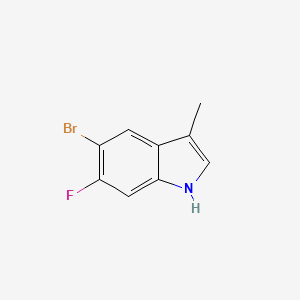![molecular formula C12H11ClN2O B13679539 3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13679539.png)
3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyran ring and a chlorophenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with a suitable diketone or ketoester under acidic or basic conditions to form the desired pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, reduced pyrazole derivatives, and substituted pyrazole compounds .
科学研究应用
3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom can enhance its electron-withdrawing properties, affecting its interactions with biological targets and its overall stability .
属性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C12H11ClN2O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7H2,(H,14,15) |
InChI 键 |
DWNLQEXZGPPPAR-UHFFFAOYSA-N |
规范 SMILES |
C1COCC2=C1NN=C2C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole](/img/structure/B13679511.png)
![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)




![Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13679532.png)
